2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Overview
Description
2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with a thiophene ring attached at the 6-position. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazoloquinazoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.
2-methyl-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: Contains a pyridine ring in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from its analogs with different heterocyclic rings, potentially offering different pharmacological profiles and applications.
Properties
IUPAC Name |
2-methyl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-15-14-16-11-5-9(13-3-2-4-20-13)6-12(19)10(11)7-18(14)17-8/h2-4,7,9H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHKQTYGKTYLJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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